Benzylhydrazine

Descripción general

Descripción

Benzylhydrazine is an organic compound with the molecular formula C₇H₁₀N₂. It is a colorless to pale yellow liquid that is used in various chemical reactions and industrial applications. This compound is known for its reactivity and is often employed as a building block in the synthesis of more complex molecules .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Benzylhydrazine can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with hydrazine hydrate. The reaction typically takes place in an aqueous or alcoholic medium under reflux conditions. The general reaction is as follows:

C6H5CH2Cl+NH2NH2→C6H5CH2NHNH2+HCl

Another method involves the oxidative amination of benzylic C-H bonds using alkylarenes and dialkyl or diphenyl azodicarboxylates in the presence of a copper catalyst .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may involve continuous flow reactors to enhance efficiency .

Análisis De Reacciones Químicas

Types of Reactions: Benzylhydrazine undergoes various types of chemical reactions, including:

Oxidation: this compound can be oxidized to form benzaldehyde and nitrogen gas.

Reduction: It can be reduced to form benzylamine.

Substitution: this compound can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reactions often occur in the presence of bases like sodium hydroxide or potassium carbonate.

Major Products:

Oxidation: Benzaldehyde

Reduction: Benzylamine

Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Reagent in Organic Chemistry

Benzylhydrazine serves as a vital reagent in organic synthesis. It is primarily utilized in the formation of hydrazones, which are key intermediates in synthesizing various heterocyclic compounds. The reactivity of this compound allows for the selective modification of carbonyl compounds, facilitating the development of more complex molecular structures.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Products |

|---|---|---|

| Hydrazone Formation | Reaction with aldehydes and ketones | Hydrazones |

| Oxidative Amination | Amination of benzylic C–H bonds | Aminated products |

| Cyclization | Formation of cyclic compounds via hydrazone intermediates | Various heterocycles |

Biological Applications

Enzyme Inhibition Studies

This compound has been extensively studied for its role as an inhibitor of various enzymes, particularly monoamine oxidases (MAOs). Research indicates that this compound binds more tightly to MAO B than to MAO A, suggesting its potential as a selective inhibitor. This property has implications for understanding neurodegenerative diseases and developing therapeutic agents.

Case Study: Inhibition of Monoamine Oxidase B

In a study examining the inhibition properties of this compound on MAO B, it was found that the compound forms a covalent bond with the enzyme's flavin adenine dinucleotide (FAD) cofactor. This interaction significantly affects enzyme activity and has been linked to alterations in neurotransmitter metabolism, which is critical for conditions like Parkinson's disease .

Industrial Applications

Agrochemicals and Dyes

This compound is also employed in the production of agrochemicals and dyes. Its ability to undergo various chemical transformations makes it a valuable building block in synthesizing herbicides and insecticides, contributing to agricultural productivity.

Toxicological Considerations

While this compound has beneficial applications, it is essential to consider its toxicological profile. Studies have indicated that hydrazines can induce significant adverse effects, including organ toxicity and carcinogenicity . Understanding these risks is crucial for safe handling and application in research and industry.

Table 2: Toxicological Effects of Hydrazines

| Effect Type | Description | Implications |

|---|---|---|

| Organ Toxicity | Damage to liver and kidneys | Safety concerns in use |

| Carcinogenicity | Potential to induce tumors | Regulatory scrutiny |

| CNS Disorders | Neurological effects from exposure | Health risk assessments |

Mecanismo De Acción

The mechanism of action of benzylhydrazine involves its reactivity with various substrates. For instance, in the stabilization of perovskite precursor inks, this compound hydrochloride acts as a sacrificial reductant, preventing the buildup of iodine and the breakdown of organic cations. This process involves protonation and dehydration mechanisms, converting this compound to harmless volatile compounds, thus preserving the crystallization and performance of perovskite films .

Comparación Con Compuestos Similares

Phenylhydrazine: Similar in structure but with a phenyl group instead of a benzyl group.

Benzhydrazide: Contains a carbonyl group attached to the hydrazine moiety.

N,N-Dimethylhydrazine: A derivative with two methyl groups attached to the nitrogen atoms.

Uniqueness: Benzylhydrazine is unique due to its specific reactivity profile, particularly in nucleophilic substitution reactions and its role as a stabilizing agent in perovskite precursor inks. Its ability to form stable hydrazones makes it valuable in synthetic chemistry .

Actividad Biológica

Benzylhydrazine, a hydrazine derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and various applications supported by research findings and case studies.

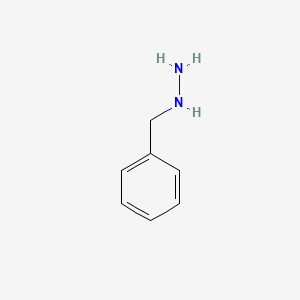

Chemical Structure and Properties

This compound (CHN) is characterized by its hydrazine functional group attached to a benzyl moiety. Its structure allows it to participate in various chemical reactions, making it a versatile compound in organic synthesis.

Mechanisms of Biological Activity

- Enzyme Interaction : this compound has been shown to inhibit bovine serum amine oxidase, an enzyme involved in the oxidative deamination of primary amines. The inhibition occurs through a mechanism-based hydrazine-transfer reaction that leads to the formation of a hydrazine-bound enzyme complex, which can subsequently recover activity after several hours .

- Antitumor Activity : Research indicates that this compound exhibits antitumor properties. For instance, it has been utilized in the synthesis of various hydrazone derivatives that demonstrate significant cytotoxic effects against cancer cell lines. A study found that certain benzylhydrazone derivatives inhibited the proliferation of leukemia cells and induced apoptosis through cell cycle disruption .

- Antibacterial Properties : this compound and its derivatives have been evaluated for their antibacterial activity. A study highlighted the effectiveness of benzaldehyde-hydrazone Schiff bases derived from this compound against Staphylococcus aureus, suggesting a potential role in developing new antibacterial agents .

Table 1: Biological Activities of this compound Derivatives

Synthesis and Applications

This compound is often synthesized through simple condensation reactions involving hydrazine hydrate and benzaldehyde. Its derivatives are explored for various applications in drug development, particularly as potential anticancer and antimicrobial agents.

Case Study: Anticancer Activity

A study synthesized several benzylhydrazone derivatives and evaluated their cytotoxicity against different cancer cell lines. The results indicated that certain compounds exhibited IC values in the low micromolar range, demonstrating significant potential for further development into therapeutic agents .

Case Study: Antibacterial Activity

Another investigation assessed the antibacterial efficacy of benzylhydrazone derivatives against clinical isolates of Staphylococcus aureus. The findings revealed that some compounds not only inhibited bacterial growth but also affected the expression of virulence genes, suggesting a dual mechanism of action involving both direct antibacterial effects and modulation of bacterial pathogenicity .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for benzylhydrazine and its derivatives in organic chemistry?

this compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, in the preparation of triazole derivatives, this compound reacts with carbonyl-containing intermediates under flow chemistry conditions (DMSO solvent, 22–25.5 mmol scale) to yield products like 1-benzyl-3-methyl-1H-1,2,4-triazole with 73% efficiency . For hydrazone formation, reactions with aldehydes/ketones are catalyzed by transition metals (e.g., Cu(OAc)₂) under aerobic conditions . Pre-treatment with triethylamine is required when using this compound dihydrochloride to liberate the free base .

Q. How is this compound characterized structurally and analytically in research settings?

Key characterization methods include:

- Liquid Chromatography (LC) : Retention time (r.t. 0.60 min) and purity assessment .

- Mass Spectrometry (MS) : Detection of molecular ion peaks (e.g., [M+H]⁺ at m/z 174.20) .

- X-ray Crystallography : Resolving crystal structures of derivatives (e.g., 2,2-dibenzylhydrazin-1-ium salts) to confirm bonding patterns .

- Nuclear Magnetic Resonance (NMR) : While not explicitly cited in the evidence, NMR is inferred for verifying hydrazine proton environments in derivatives.

Q. What are common derivatives of this compound used in medicinal chemistry?

this compound serves as a precursor for:

- Hydrazones : Formed with aldehydes/ketones for MAO inhibition studies .

- Triazoles : Synthesized via flow chemistry for antimicrobial or hormonal antagonist applications .

- Pyrazoles : Generated through cyclization reactions with diketones (e.g., 1-benzyl-5-hydroxypyrazole) for drug discovery .

Advanced Research Questions

Q. What is the mechanistic basis for this compound’s selective inhibition of monoamine oxidases (MAOs)?

this compound irreversibly inhibits MAO B by alkylating the FAD cofactor at the N(5) position. This involves enzyme-catalyzed conversion to a diazene intermediate, which reacts with O₂ to generate an alkyl radical. The radical covalently modifies the flavin moiety, as confirmed by mass spectrometry (detection of monoalkylated FAD) and X-ray crystallography (2.3 Å resolution structures) . MAO B’s tighter binding (vs. MAO A) is attributed to its larger active site accommodating the benzyl group .

Q. How is this compound applied in computational studies of nanomaterial functionalization?

Density Functional Theory (DFT) studies reveal that this compound adsorbs onto carboxylated carbon nanotubes via hydrogen bonding and π-π interactions. First-principles calculations determine the minimum energy conformer of this compound, critical for optimizing drug-loading capacities in nanocarriers (e.g., levodopa delivery systems) . Adsorption energy and electron transfer properties are quantified to assess stability and reactivity .

Q. What experimental strategies resolve contradictions in this compound’s reactivity across catalytic systems?

Discrepancies in reaction outcomes (e.g., aerobic vs. anaerobic conditions) are addressed by:

- Oxygen Monitoring : Measuring O₂ consumption during MAO inhibition (6–7-fold higher with phenylethylhydrazine vs. This compound) .

- Intermediate Trapping : Using radical scavengers or low-temperature spectroscopy to identify transient species (e.g., diazenes or alkyl radicals) .

- Isotopic Labeling : Tracking nitrogen loss (N₂) during FAD alkylation to validate mechanistic pathways .

Q. How is this compound utilized in heterocyclic compound synthesis with regiochemical control?

Regioselective pyrazole formation is achieved by pre-forming monohydrazones from cyclic 1,3-diones. For example, this compound reacts with cycloheptanedione in refluxing THF (0.2 M, 1.0 mmol scale) to yield regioisomeric pyrazoles. HPLC analysis (e.g., 17a:17b ratio) optimizes reaction conditions . Pretreatment with Et₃N ensures free hydrazine availability, minimizing side reactions .

Methodological Notes

- Synthesis Optimization : Use flow chemistry for improved yield and sustainability in triazole synthesis .

- Enzyme Assays : Pair kinetic studies (e.g., O₂ consumption) with structural data (e.g., crystallography) to elucidate inhibition mechanisms .

- Computational Validation : Combine DFT with experimental adsorption data to design efficient nanocarriers .

Propiedades

IUPAC Name |

benzylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c8-9-6-7-4-2-1-3-5-7/h1-5,9H,6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHOWLEZFTHYCTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1073-62-7 (mono-hydrochloride), 20570-96-1 (di-hydrochloride) | |

| Record name | Benzylhydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000555964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2043749 | |

| Record name | Benzylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2043749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

555-96-4 | |

| Record name | (Phenylmethyl)hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=555-96-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzylhydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000555964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2043749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZYLHYDRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9VP7PK6UMV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.